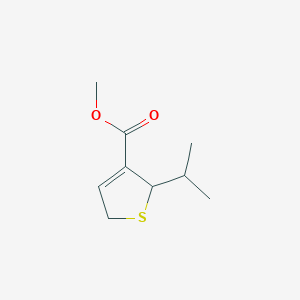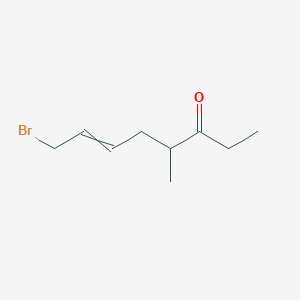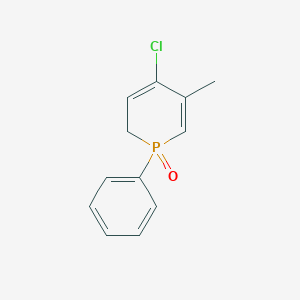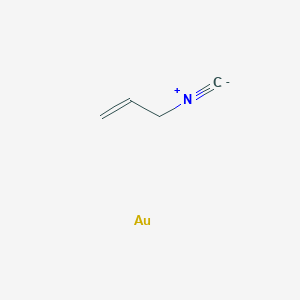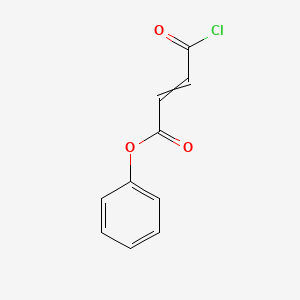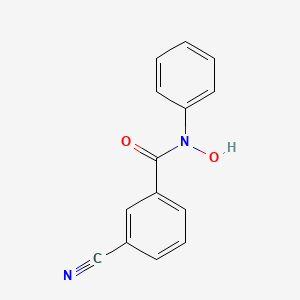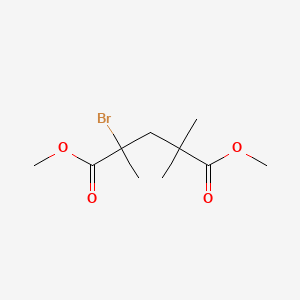
2-Methyl-4'-sulfanilylcrotonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4’-sulfanilylcrotonanilide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-sulfanilylcrotonanilide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 2-methylcrotonanilide with sulfanilic acid under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4’-sulfanilylcrotonanilide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to optimize the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-sulfanilylcrotonanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methyl-4’-sulfanilylcrotonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4’-sulfanilylcrotonanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4’-sulfanilylcrotonanilide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-Methyl-4’-sulfanilylbutanilide and 2-Methyl-4’-sulfanilylpentanilide.
Uniqueness: The presence of the sulfanilyl group and the specific arrangement of functional groups in 2-Methyl-4’-sulfanilylcrotonanilide confer unique chemical properties and reactivity, making it distinct from other related compounds.
Properties
CAS No. |
101575-21-7 |
|---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-N-[4-(4-aminophenyl)sulfonylphenyl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12(2)17(20)19-14-6-10-16(11-7-14)23(21,22)15-8-4-13(18)5-9-15/h3-11H,18H2,1-2H3,(H,19,20)/b12-3+ |
InChI Key |
FKYCJJALFXMHNX-KGVSQERTSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC=C(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
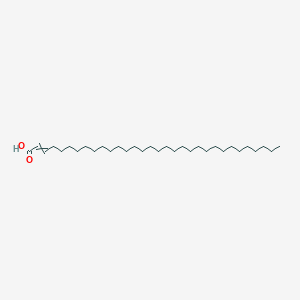
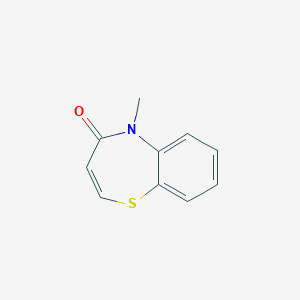
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
